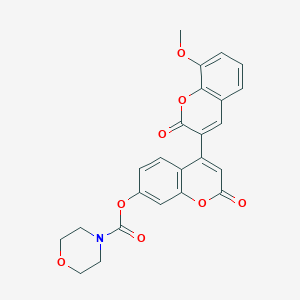

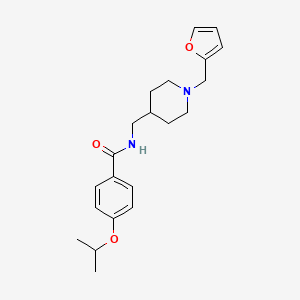

![molecular formula C15H14N2O B2594348 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one CAS No. 82756-19-2](/img/structure/B2594348.png)

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14N2O and a molecular weight of 238.28 .

Molecular Structure Analysis

The molecular structure of “2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would be best determined using spectroscopic methods .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a flash point of 217.0±28.7 °C . It has a molar refractivity of 69.8±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 200.7±3.0 cm3 .Applications De Recherche Scientifique

Antitumor Activity and Mechanism of Action

Research has identified certain analogs of benzo[b]naphthyridines as possessing significant antitumor activities. For example, studies on benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs have demonstrated strong activity against cancer cell lines, with specific derivatives exhibiting submicromolar activities and inhibiting tumor growth by more than 80% in vivo (Wen Tian et al., 2014). This suggests a promising avenue for developing new anticancer agents based on the structural motif of benzo[b][1,8]naphthyridin-5-one.

Fluorescence and Probe Properties

Benzo[b][1,8]naphthyridines have been investigated for their electronic absorption and fluorescence properties. A study highlighted their potential as fluorescent agents, demonstrating that the fluorescence intensity of certain benzo[b][1,8]naphthyridines increases with the concentration of human serum albumin (HSA) and bovine serum albumin (BSA), indicating their use as neutral and hydrophobic fluorescence probes for examining microenvironments in proteins, polymers, and micelles (D. P. Shelar et al., 2012).

Synthesis Techniques

Innovative synthesis methods for benzo[b][1,8]naphthyridin-2-ones and derivatives have been developed, showcasing the versatility and efficiency of these processes. For instance, a one-pot tandem reduction-double cyclization procedure has been reported, highlighting the facile synthesis of various benzo[b][1,8]naphthyridin-2-ones under mild and green conditions, which could facilitate the production of these compounds for further application in medicinal chemistry and material science (Dongdong Chen et al., 2009).

Computational Studies

Computational methods have been employed to elucidate the mechanisms underlying the synthesis of benzo[b][1,8]naphthyridine derivatives. This approach has led to the development of efficient and general methods for synthesizing substituted derivatives, supported by theoretical calculations, thus aiding in the understanding of reaction pathways and the design of novel synthetic strategies (Muge Guleli et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPAURBKWZQCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

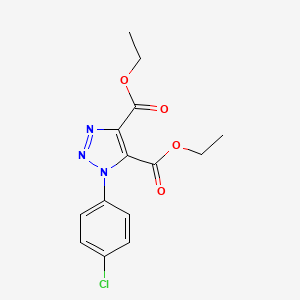

![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)

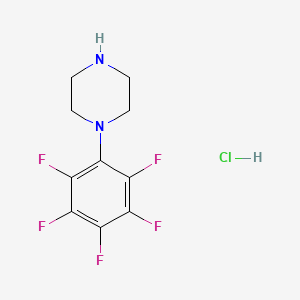

![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)

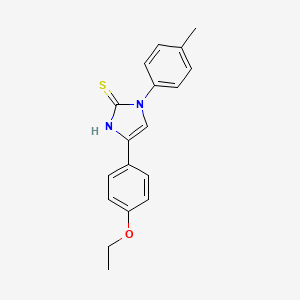

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)